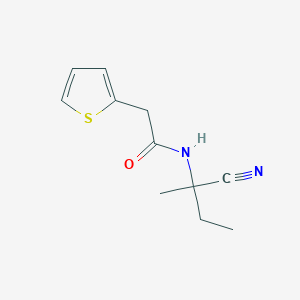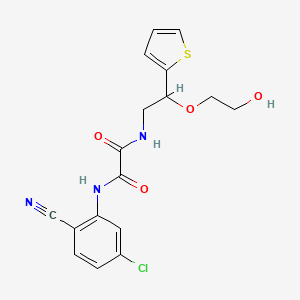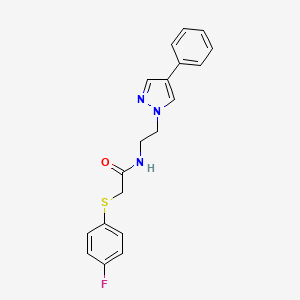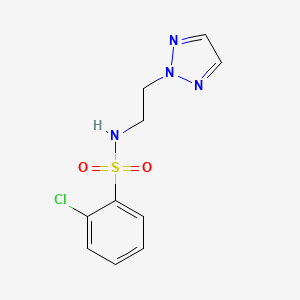
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
1,2,3-Triazoles can be synthesized via “Click” chemistry, a term that refers to a collection of reactions that are simple to use, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to analyze, and can be conducted in easily removable or benign solvents .Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The hydrogen atom in the 2H-1,2,3-triazole is attached to one of the nitrogen atoms .Chemical Reactions Analysis
1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . They can undergo a variety of chemical reactions, and their reactivity can be influenced by different conditions and substrate structures .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, “2-(2H-1,2,3-Triazol-2-yl)ethan-1-ol” is a liquid at room temperature .科学的研究の応用
Antimicrobial Applications
Research has indicated that derivatives of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide show significant antimicrobial properties. Sulfanilamide-derived 1,2,3-triazole compounds, for instance, have been synthesized and exhibited promising antibacterial potency, with some compounds showing effectiveness against various bacterial strains, except for Candida albicans and Candida mycoderma (Wang et al., 2010). This highlights the potential of such derivatives in addressing bacterial infections.
Anticancer Activity
Several studies have focused on the anticancer potential of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide derivatives. Novel compounds synthesized for this purpose demonstrated significant cytotoxic activity against a variety of human cancer cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines, at low micromolar GI50 levels (Sławiński et al., 2012). The development of these compounds contributes to the search for more effective cancer treatments.
Chemical Properties and Applications
Compounds containing the sulfonamide group, such as those derived from N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide, have been explored for their unique chemical properties. For instance, sulfonamide derivatives have been synthesized with potential for UV protection and antimicrobial treatment of cotton fabrics, indicating their usefulness in materials science (Mohamed et al., 2020). This application demonstrates the compound's versatility beyond pharmaceutical uses, extending into material enhancements and protective coatings.
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. As an example, “Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate” has been classified with the signal word “Warning” and hazard statements including “H302-H312-H315-H319-H332-H335”, indicating various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
将来の方向性
The future directions for research into “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, 1,2,3-triazole analogs have been evaluated for their potential as inhibitors of the carbonic anhydrase-II enzyme , suggesting potential applications in medical and pharmaceutical research.
特性
IUPAC Name |
2-chloro-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2S/c11-9-3-1-2-4-10(9)18(16,17)14-7-8-15-12-5-6-13-15/h1-6,14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSENQUSPLVQAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2N=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(Isoquinoline-1-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2728954.png)
![N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2728955.png)
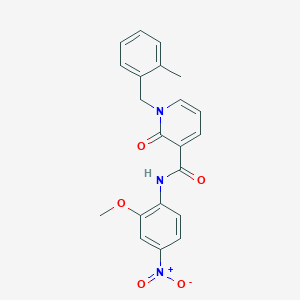
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2728957.png)
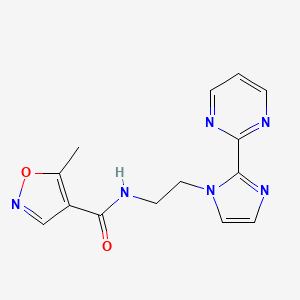
![N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide](/img/structure/B2728963.png)
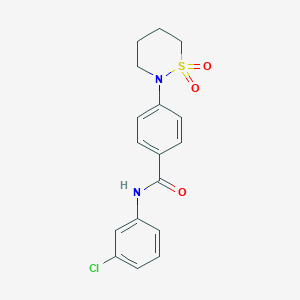
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2728965.png)
![methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2728969.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728971.png)
![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2728972.png)
